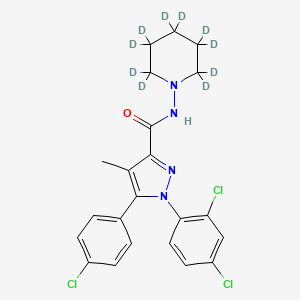
Rimonabant-d10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rimonabant-d10 is a deuterium-labeled version of Rimonabant, a selective cannabinoid receptor type 1 (CB1) antagonist. This compound is primarily used as an internal standard for the quantification of Rimonabant in various analytical applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . The deuterium labeling helps in distinguishing this compound from its non-labeled counterpart during analysis.
Mechanism of Action
Target of Action
Rimonabant-d10, also known as Rimonabant, is an anorectic anti-obesity drug . It primarily targets the cannabinoid receptor CB1 . The CB1 receptor is part of the endocannabinoid system, which plays a significant role in appetitive drive and associated behaviors .
Mode of Action
This compound acts as an inverse agonist for the cannabinoid receptor CB1 . This means it binds to the CB1 receptor and induces a response opposite to that of an agonist. Its main effect is the reduction in appetite . It is the first selective CB1 receptor blocker to be approved for use anywhere in the world .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the activation of the Wnt pathway and β-Catenin nuclear translocation, both in vitro and in vivo models . This inhibition of TCF/LEF transcription factors leads to a reduction in COX-2, Cyclin D1, and c-Myc expression . Moreover, it has been shown to induce apoptosis in leukemia cell lines, activating caspase-dependent and -independent pathways .
Pharmacokinetics
Preclinical data have demonstrated a long duration of action . As of yet, no drug–drug, drug–food, or drug–disease interactions have been identified with this compound .
Result of Action
This compound has significant effects at the molecular and cellular level. It has been shown to produce significant decreases in weight and waist circumference in obese human subjects and improve the lipid profile and glucose control . It also reduces A1C levels in the diabetic population .
Action Environment
The treatment environment can influence the effects of this compound . Studies suggest that receiving treatment in the drug-associated environment, and/or novelty, can influence its effects .
Biochemical Analysis
Biochemical Properties
Rimonabant-d10, like Rimonabant, is a highly potent, brain-penetrating, and selective central cannabinoid receptor (CB1) antagonist . It interacts with the CB1 receptor, showing a Ki value of 1.8 nM . Additionally, this compound also inhibits Mycobacterial membrane protein Large 3 (MMPL3) .
Cellular Effects
Rimonabant has been shown to have significant effects on various types of cells. For instance, in studies involving porcine retinal Müller glial cells, Rimonabant inhibited TGF-β2 induced contraction of collagen matrices by these cells . This effect was concentration-dependent, with significant inhibition of contraction observed at certain concentrations . Rimonabant also significantly decreased the expression of α-SMA fibers in stress fibers of the TGF-β2 stimulated porcine MG cells .
Molecular Mechanism
The molecular mechanism of this compound is likely similar to that of Rimonabant. Rimonabant is a specific CB1 cannabinoid receptor antagonist . The endocannabinoid system, which includes the CB1 receptor, plays a significant role in appetitive drive and associated behaviors . Therefore, the attenuation of the activity of this system by this compound could have therapeutic benefits in treating disorders that might have a component of excess appetitive drive or over-activity of the endocannabinoid system .
Dosage Effects in Animal Models
In animal models, Rimonabant has shown significant effects. For instance, Rimonabant has been shown to reduce body weight in a mouse model of diet-induced obesity when administered at a dose of 10 mg/kg in the drinking water
Metabolic Pathways
Rimonabant has been linked to the endocannabinoid system, which plays a significant role in metabolism
Subcellular Localization
Given its similarity to Rimonabant, it is likely that it localizes to the same areas as Rimonabant, which is known to be an inverse agonist for the cannabinoid receptor CB1
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rimonabant-d10 involves the incorporation of deuterium atoms into the Rimonabant molecule. The general synthetic route includes the following steps:
Formation of the pyrazole ring: The synthesis begins with the formation of the pyrazole ring by reacting 4-chlorophenylhydrazine with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine.
Introduction of the piperidine ring: The pyrazole intermediate is then reacted with 1-bromo-2,2’,3,3’,4,4’,5,5’,6,6’-deuterated piperidine in the presence of a base to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of deuterated reagents and solvents is crucial in maintaining the deuterium labeling throughout the synthesis .
Chemical Reactions Analysis
Types of Reactions
Rimonabant-d10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: This compound can undergo substitution reactions, where one or more atoms in the molecule are replaced with different atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Rimonabant-d10 has several scientific research applications, including:
Analytical Chemistry: Used as an internal standard in GC-MS and LC-MS for the quantification of Rimonabant.
Pharmacology: Helps in studying the pharmacokinetics and metabolism of Rimonabant by providing a stable isotope-labeled reference.
Neuroscience: Used in research related to the endocannabinoid system and its role in various physiological processes.
Obesity and Metabolic Disorders: Investigated for its potential therapeutic effects in treating obesity and related metabolic disorders
Comparison with Similar Compounds
Similar Compounds
Rimonabant: The non-labeled version of Rimonabant-d10, used for similar research purposes.
AM251: Another CB1 receptor antagonist with similar pharmacological properties.
TM38837: A novel CB1 antagonist with limited brain penetration, reducing the risk of psychiatric side effects.
Uniqueness
Rimonabant-d10 is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The deuterium atoms help in differentiating the compound from its non-labeled counterpart, allowing for more accurate quantification and analysis in various research studies .
Properties
IUPAC Name |
5-(4-chlorophenyl)-N-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-1-(2,4-dichlorophenyl)-4-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl3N4O/c1-14-20(22(30)27-28-11-3-2-4-12-28)26-29(19-10-9-17(24)13-18(19)25)21(14)15-5-7-16(23)8-6-15/h5-10,13H,2-4,11-12H2,1H3,(H,27,30)/i2D2,3D2,4D2,11D2,12D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCPYUJPEARBJL-ODKVXHBQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])NC(=O)C2=NN(C(=C2C)C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)Cl)Cl)([2H])[2H])([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl3N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
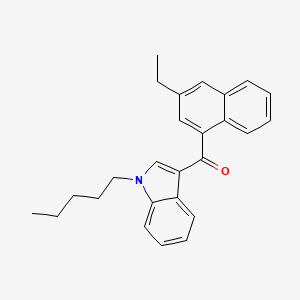
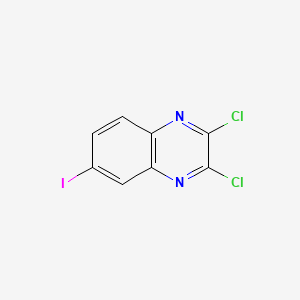

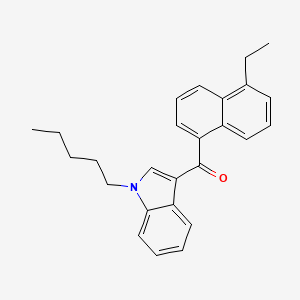
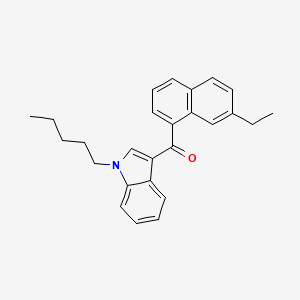
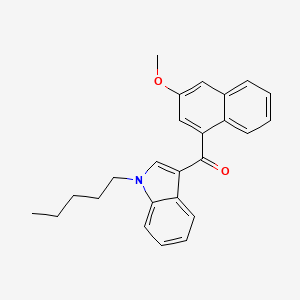
![3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B594107.png)

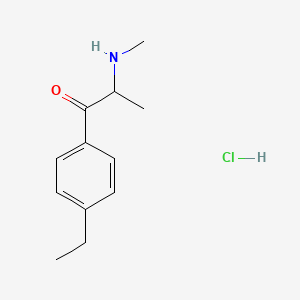

![6,7-dihydro-5H-cyclopenta[f][1,3]benzodioxol-6-amine;hydrochloride](/img/structure/B594121.png)
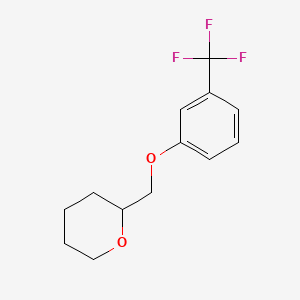
![N-[(1,4-Dimethylpiperazin-2-YL)methyl]acetamide](/img/structure/B594123.png)

